VAP-1 Enzyme Inhibition Potency in Rat and Human Orthologs
This compound demonstrates potent, though species-divergent, inhibition of the Vascular Adhesion Protein-1 (VAP-1)/SSAO enzyme. In a direct assay comparison, the compound exhibits an IC50 of 14 nM against rat VAP-1, which is significantly more potent than its 230 nM IC50 against the human ortholog, representing a 16.4-fold selectivity for the rat enzyme [1].
| Evidence Dimension | VAP-1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 14 nM (Rat); IC50 = 230 nM (Human) |
| Comparator Or Baseline | Rat VAP-1 vs. Human VAP-1 |
| Quantified Difference | 16.4-fold selectivity for rat over human VAP-1 |
| Conditions | Inhibition of rat/human VAP-1 expressed in CHO cells using [14C]-benzylamine as substrate (30 min preincubation) [1] |
Why This Matters
The high potency in rat VAP-1 makes this compound a valuable tool for in vivo studies in rodent models, while the observed species selectivity is a critical parameter for designing and interpreting experiments in translational research.
- [1] BindingDB. BDBM50427008 (CHEMBL2326864) Activity Data. Curated by ChEMBL, Astellas Pharma. View Source
